5-Bromo-2-methyltetraphene-7,12-dione
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-methyltetraphene-7,12-dione typically involves several steps, starting with the preparation of the tetraphene core. One common method involves the bromination of tetraphene using bromine or a brominating agent under controlled conditions. The methylation step can be achieved using methyl iodide or a similar methylating agent. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve large-scale bromination and methylation processes, optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
5-Bromo-2-methyltetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-2-methyltetraphene-7,12-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyltetraphene-7,12-dione involves its interaction with specific molecular targets and pathways. The bromine and methyl groups in its structure influence its reactivity and binding affinity to various biological molecules. These interactions can modulate cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
5-Bromo-2-methyltetraphene-7,12-dione can be compared with other similar compounds, such as:
Bromodeoxyuridine: A synthetic nucleoside analogue used in cell proliferation studies and cancer research.
Meldrum’s Acid: An organic compound with a heterocyclic core, used in various chemical reactions and studies.
Thiazolidine-2,4-dione Derivatives: Compounds with diverse pharmacological effects, including antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structure and the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62487-33-6 |
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Molecular Formula |
C19H11BrO2 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
5-bromo-2-methylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C19H11BrO2/c1-10-6-7-11-14(8-10)17-15(9-16(11)20)18(21)12-4-2-3-5-13(12)19(17)22/h2-9H,1H3 |
InChI Key |
FSOFAVSZCMPXFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=CC(=C2C=C1)Br)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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